molecular formula C7H6F3N B13563320 2,3,4-Trifluoro-N-methylaniline

2,3,4-Trifluoro-N-methylaniline

Cat. No.: B13563320
M. Wt: 161.12 g/mol
InChI Key: XTUWTPWTMLHWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trifluoro-N-methylaniline is an organic compound with the molecular formula C7H6F3N It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 4 positions, and the amino group is substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trifluoro-N-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 2,3,4-trifluoronitrobenzene, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of reducing agents like hydrogen gas in the presence of a palladium catalyst or chemical reductants such as iron powder in acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration of fluorobenzene derivatives followed by catalytic hydrogenation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluoro-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction typically produces amines .

Scientific Research Applications

2,3,4-Trifluoro-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 2,3,4-Trifluoro-N-methylaniline and its derivatives involves interactions with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to inhibition of specific enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: Similar in structure but with the trifluoromethyl group at the para position.

    3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups at the meta positions.

    2-(Trifluoromethyl)aniline: Has a single trifluoromethyl group at the ortho position.

Uniqueness

2,3,4-Trifluoro-N-methylaniline is unique due to the specific positioning of the trifluoromethyl groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can lead to distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C7H6F3N

Molecular Weight

161.12 g/mol

IUPAC Name

2,3,4-trifluoro-N-methylaniline

InChI

InChI=1S/C7H6F3N/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,11H,1H3

InChI Key

XTUWTPWTMLHWQF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=C(C=C1)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.